N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
Description
N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a synthetic organic compound characterized by the presence of trifluoromethyl and pyrazole groups
Properties
IUPAC Name |
N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N5O/c1-8-12(10(3)23(5)21-8)7-13(25)20-15(16(17,18)19)14-9(2)22-24(6)11(14)4/h15H,7H2,1-6H3,(H,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGPLFXPFAJUHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC(C2=C(N(N=C2C)C)C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of the pyrazole intermediates. The reaction conditions often include the use of trifluoroacetic anhydride and appropriate catalysts to facilitate the formation of the trifluoromethyl group. The final step involves the coupling of the pyrazole intermediates under controlled temperature and pressure conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, while also minimizing the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl and pyrazole groups can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and pyrazole groups play a crucial role in modulating the compound’s activity, potentially affecting enzyme function, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyltrifluoroacetamide: Another trifluoromethyl-containing compound with different functional groups and applications.
Trifluoroacetic anhydride: Used in similar synthetic processes but with distinct chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
